5-tert-butyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-tert-butyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to synthesize the 5-methylimidazo[1,2-a]pyridine moiety separately and then couple it with the thiadiazole ring. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DMF, THF) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5-tert-butyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a potential candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved . The pathways affected by this compound include those related to cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-1,2,4-oxadiazole: This compound shares the tert-butyl group and a heterocyclic ring but differs in the type of heteroatoms present.
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine: Similar in having a pyridine moiety, but with different substituents and ring structures.
Indole derivatives: These compounds have a similar aromatic ring system and are known for their diverse biological activities.
Uniqueness
The uniqueness of 5-tert-butyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3,4-thiadiazol-2-amine lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-tert-butyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5S/c1-10-6-5-7-12-17-11(9-20(10)12)8-16-14-19-18-13(21-14)15(2,3)4/h5-7,9H,8H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOKBNQBMBCWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CNC3=NN=C(S3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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